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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B2979771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-

Methylbenzamideoxime, a molecule of interest in medicinal chemistry and materials science.

Although the specific crystal structure of 2-Methylbenzamideoxime is not publicly available, this

guide utilizes the closely related and structurally analogous compound, Benzamideoxime, to

provide a detailed understanding of the anticipated solid-state conformation, intermolecular

interactions, and the experimental methodologies required for its characterization. The

structural data and protocols presented herein serve as a robust framework for researchers

engaged in the synthesis, characterization, and application of this class of compounds.

Core Crystallographic Data
The crystallographic parameters for Benzamideoxime, determined by single-crystal X-ray

diffraction, offer valuable insights into the expected structural features of 2-

Methylbenzamideoxime. The presence of a methyl group in the ortho position of the phenyl ring

in 2-Methylbenzamideoxime may induce slight variations in bond angles and intermolecular

packing, but the fundamental structural motifs are expected to be conserved.

Table 1: Crystallographic Data and Structure Refinement for Benzamideoxime[1][2]
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Parameter Value

Empirical Formula C₇H₈N₂O

Formula Weight 136.15

Temperature 273(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 12.579(2) Å

b 5.053(1) Å

c 10.908(2) Å

α 90°

β 90.380(7)°

γ 90°

Volume 693.3(2) Å³

Z 4

Calculated Density 1.304 Mg/m³

Absorption Coefficient 0.092 mm⁻¹

F(000) 288

Data Collection

Diffractometer Bruker SMART CCD area detector

Reflections Collected 4489

Independent Reflections 1216 [R(int) = 0.028]

Refinement
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Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 1216 / 0 / 92

Goodness-of-fit on F² 1.045

Final R indices [I>2σ(I)] R₁ = 0.0503, wR₂ = 0.1293

R indices (all data) R₁ = 0.0661, wR₂ = 0.1451

Table 2: Selected Bond Lengths (Å) for Benzamideoxime[1][2]

Bond Length (Å)

C(1)-C(7) 1.481(3)

C(7)-N(1) 1.350(2)

C(7)-N(2) 1.292(2)

N(2)-O(1) 1.430(2)

Table 3: Selected Bond Angles (°) for Benzamideoxime[1][2]

Angle Degree (°)

N(2)-C(7)-N(1) 118.9(2)

N(2)-C(7)-C(1) 122.9(2)

N(1)-C(7)-C(1) 118.2(2)

C(7)-N(2)-O(1) 111.4(2)

Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and single-crystal X-ray

diffraction analysis of benzamide oximes. These protocols are representative and can be

adapted for the specific synthesis and characterization of 2-Methylbenzamideoxime.
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Synthesis of Benzamide Oxime
A common and effective method for the synthesis of benzamide oximes involves the reaction of

the corresponding benzonitrile with hydroxylamine hydrochloride.

Materials:

Benzonitrile (or 2-Methylbenzonitrile)

Hydroxylamine hydrochloride

Potassium carbonate

Ethanol

Water

Procedure:

A mixture of benzonitrile (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and

potassium carbonate (1 equivalent) is prepared.[1]

The reactants are dissolved in a mixture of ethanol and water.[1]

The reaction mixture is refluxed for approximately 12 hours.[1]

After cooling to room temperature, the solvent is removed under reduced pressure.

The resulting crude product is purified by recrystallization from a suitable solvent, such as

ethanol, to yield the pure benzamide oxime.

Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Slow evaporation is a widely used technique for obtaining suitable crystals of organic

compounds.

Procedure:
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The purified benzamide oxime is dissolved in a minimal amount of a suitable solvent, such

as ethanol, at room temperature to create a saturated or near-saturated solution.[1]

The solution is filtered to remove any particulate matter.

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow

evaporation of the solvent.

The vial is left undisturbed in a vibration-free environment at a constant temperature.

Single crystals of suitable size and quality for X-ray diffraction are typically formed over a

period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray

diffractometer.

Instrumentation:

A single-crystal X-ray diffractometer equipped with a CCD area detector (e.g., Bruker

SMART CCD) is utilized.[1][2]

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly used as the X-ray

source.[1][2]

Data Collection and Processing:

A suitable single crystal is mounted on a goniometer head.

The crystal is maintained at a constant temperature, typically 273 K, during data collection.

[1][2]

Data is collected using a series of ω and φ scans.[1][2]

The collected diffraction data is processed using software such as SAINT for cell refinement

and data reduction.[2]
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An absorption correction is applied to the data using a program like SADABS.[1][2]

Structure Solution and Refinement:

The crystal structure is solved by direct methods using software like SHELXS97.[2]

The structure is then refined by full-matrix least-squares on F² using a program such as

SHELXL97.[2]

All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The final structural model is validated by examining the crystallographic R-factors, the

goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the crystal

structure of a benzamide oxime, from synthesis to the final structural analysis.
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Fig. 1: Experimental workflow for crystal structure determination.
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This comprehensive guide provides researchers with the necessary data and protocols to

investigate the crystal structure of 2-Methylbenzamideoxime. The use of Benzamideoxime as a

structural analogue offers a solid foundation for understanding the crystallographic properties of

this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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